molecular formula C15H18ClNO B13220386 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

Cat. No.: B13220386
M. Wt: 263.76 g/mol
InChI Key: OCROBOXVAFOSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is an organic compound that features a tert-butyl group, a chloromethyl group, and an oxazole ring

Preparation Methods

The synthesis of 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

    Addition Reactions: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar compounds to 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole include:

    2-(4-tert-Butylphenyl)acetonitrile: This compound also features a tert-butyl group and a phenyl ring but lacks the oxazole ring and chloromethyl group.

    4-tert-Butylphenyl-substituted quinoidal porphyrins: These compounds have a similar tert-butylphenyl structure but differ in their core ring system and overall reactivity.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3

InChI Key

OCROBOXVAFOSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.